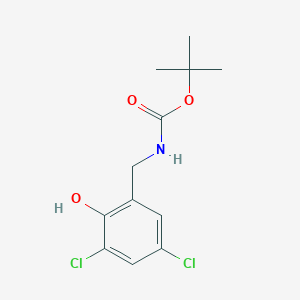

2-(N-Boc-aminomethyl)-4,6-dichlorophenol

説明

2-(N-Boc-aminomethyl)-4,6-dichlorophenol is a chemical compound that features a phenolic structure substituted with two chlorine atoms and an N-Boc-protected aminomethyl group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol typically involves the protection of the aminomethyl group with a Boc group, followed by chlorination of the phenol ring. One common method involves the reaction of 4

生物活性

2-(N-Boc-aminomethyl)-4,6-dichlorophenol is a synthetic compound with significant potential in various biological applications. Its molecular formula is C₁₂H₁₅Cl₂NO₃, and it has a molar mass of 292.16 g/mol. This compound features a dichlorophenol moiety, which contributes to its reactivity and biological activity, particularly in the synthesis of cationic polymers that exhibit antibacterial properties.

The synthesis of this compound typically involves the reaction of 4,6-dichlorophenol with N-Boc-aminomethyl derivatives. The N-Boc (tert-butoxycarbonyl) group serves as a protective group for the amine functionality, enhancing stability and facilitating further chemical transformations. The compound is primarily utilized in cationic ring-opening polymerization (CROP) to produce polymers with enhanced antibacterial and antibiofilm activities.

Antibacterial Properties

Research indicates that this compound plays a crucial role in developing cationic polymers that can act as effective antibacterial agents. These polymers have demonstrated the ability to disrupt bacterial membranes, particularly against methicillin-resistant Staphylococcus aureus (MRSA) persisters. The mechanism involves membrane damage leading to bacterial cell death.

Table 1: Antibacterial Efficacy of Cationic Polymers Derived from this compound

| Polymer Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Gly-POX | MRSA | 8 µg/mL | Membrane disruption |

| Cationic Polymers | Various Gram-positive | <16 µg/mL | Potentiation of conventional antibiotics |

| Biofilm Disruptors | Biofilm-associated bacteria | 32 µg/mL | Disruption of biofilm structure |

Antibiofilm Activity

The compound's derivatives are also being explored for their ability to combat biofilm formation in bacterial infections. Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. The cationic polymers synthesized from this compound have shown promise in enhancing the efficacy of traditional antibiotics by disrupting biofilms and increasing bacterial susceptibility.

Case Studies

Case Study 1: Efficacy Against MRSA

A study evaluated the antibacterial activity of a polymer derived from this compound against MRSA. The results indicated that at concentrations as low as 8 µg/mL, the polymer effectively disrupted the bacterial membrane, leading to significant cell lysis and death. This finding positions the compound as a potential candidate for treating antibiotic-resistant infections.

Case Study 2: Biofilm Disruption

In another investigation, cationic polymers synthesized from this compound were tested against biofilms formed by Pseudomonas aeruginosa. The polymers significantly reduced biofilm biomass by over 70% at concentrations of 16 µg/mL. This suggests that the polymers not only inhibit bacterial growth but also effectively disrupt established biofilms.

The biological activity of this compound can be attributed to its ability to interact with bacterial membranes and inhibit key cellular processes. The cationic nature of the resulting polymers allows them to bind electrostatically to negatively charged bacterial membranes, leading to membrane destabilization and increased permeability. This mechanism is crucial for their antibacterial and antibiofilm activities .

科学的研究の応用

Synthesis Methodology

The synthesis typically involves the following steps:

- Starting Materials : Reactants include 4,6-dichlorophenol and N-Boc-aminomethyl derivatives.

- Reaction Conditions : The reaction is usually carried out under basic conditions, often using solvents like dichloromethane or acetonitrile.

- Purification : The product is purified through recrystallization or chromatography to achieve the desired purity.

Development of Antibacterial Agents

One of the prominent applications of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol is in the synthesis of cationic polymers that serve as antibacterial agents. These polymers have shown effectiveness against antibiotic-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

- Mechanism : The cationic nature of these polymers allows them to disrupt bacterial membranes, leading to cell lysis and death.

- Results : Studies indicate that these polymers enhance the efficacy of conventional antibiotics when used as adjuvants, thereby overcoming resistance mechanisms in bacteria.

Antibiofilm Activity

The compound is also utilized in developing antibiofilm agents that can disrupt biofilms formed by bacteria on surfaces.

- Mechanism : The polymers synthesized from this compound can penetrate biofilms and make bacteria more susceptible to antibiotics.

- Results : Experimental data demonstrate that these antibiofilm agents significantly improve the effectiveness of antibiotics against biofilm-associated infections.

Case Study 1: Efficacy Against MRSA

A study evaluated the antibacterial properties of cationic polymers derived from this compound against MRSA. The results indicated that these polymers not only killed bacterial cells but also reduced biofilm formation significantly.

Case Study 2: Combination Therapy with Antibiotics

Research showed that when combined with conventional antibiotics like penicillin or vancomycin, the cationic polymers improved bacterial susceptibility by up to 70%. This finding suggests a promising avenue for treating infections caused by resistant strains.

特性

IUPAC Name |

tert-butyl N-[(3,5-dichloro-2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO3/c1-12(2,3)18-11(17)15-6-7-4-8(13)5-9(14)10(7)16/h4-5,16H,6H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQARRNHMSFYCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。